molecular formula C21H17F3N2O2S2 B2501790 1-(naphthalene-2-sulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 868218-22-8

1-(naphthalene-2-sulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2501790
CAS No.: 868218-22-8
M. Wt: 450.49
InChI Key: XJZIYEAZFGXLRV-UHFFFAOYSA-N
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Description

1-(Naphthalene-2-sulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a tetra-substituted imidazole derivative featuring a naphthalene-2-sulfonyl group at position 1 and a 3-(trifluoromethyl)benzylsulfanyl moiety at position 2. The 4,5-dihydroimidazole core introduces a partially saturated ring system, which may influence conformational flexibility and intermolecular interactions. Imidazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl and sulfanyl substituents contribute to hydrogen bonding and π-π stacking interactions, critical for ligand-receptor binding .

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2S2/c22-21(23,24)18-7-3-4-15(12-18)14-29-20-25-10-11-26(20)30(27,28)19-9-8-16-5-1-2-6-17(16)13-19/h1-9,12-13H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZIYEAZFGXLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Naphthalene-2-sulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound with potential biological activities. Its unique structure incorporates a naphthalene ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl group, which contribute to its interactions with biological systems. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves:

  • Reactants : Naphthalene-2-sulfonyl chloride and 4-(trifluoromethyl)benzyl mercaptan.
  • Method : The reaction is conducted under basic conditions to form an intermediate sulfonyl sulfide, which is further reacted with 4,5-dihydroimidazole to yield the final product.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Studies on naphth[1,2-d]imidazoles show IC50 values ranging from 8.71 to 62.11 μM against leukemia (HL-60) and colorectal carcinoma (HCT-116) cells, indicating promising anticancer potential .
Compound TypeCell LineIC50 (μM)
Naphth[1,2-d]imidazolesHL-608.71 - 29.92
Naphth[1,2-d]imidazolesHCT-11621.12 - 62.11

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Sulfonyl Group : Forms strong interactions with proteins, potentially inhibiting their function.
  • Trifluoromethyl Group : Enhances lipophilicity, facilitating cell membrane penetration and modulating biochemical pathways.

Case Studies

Several studies have highlighted the biological activities of compounds related to imidazole derivatives:

  • Antiviral Properties : Imidazole-containing compounds have shown efficacy in inhibiting viral replication. For example, certain derivatives demonstrated significant inhibition of HCV RNA polymerase activity .
  • Antibacterial Activity : Research on related imidazole derivatives has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential in developing antimicrobial agents .

Comparison with Similar Compounds

The unique structural features of this compound set it apart from other imidazole derivatives:

Compound NameUnique Features
1-(Naphthalen-2-ylsulfonyl)indolineLacks trifluoromethyl group; different bioactivity.
Naphthalenes with different substituentsVarying levels of cytotoxicity and selectivity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Imidazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 1: Naphthalene-2-sulfonyl; 2: 3-(CF₃)benzylsulfanyl C₂₁H₁₇F₃N₂O₂S₂ 470.50 High lipophilicity (CF₃), rigid naphthalene core, sulfur-based substituents
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 1: Benzenesulfonyl; 2: 3,4-Cl₂-benzylsulfanyl C₁₇H₁₄Cl₂N₂O₂S₂ 415.34 Electron-withdrawing Cl substituents; lower molecular weight
2-[(2-Methylphenyl)methylsulfanyl]-1-naphthalene-2-sulfonyl-4,5-dihydroimidazole 1: Naphthalene-2-sulfonyl; 2: 2-Me-benzylsulfanyl C₂₁H₂₀N₂O₂S₂ 412.52 Methyl substitution reduces steric hindrance compared to CF₃
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole 2: 2-(CF₃)phenyl; 4,5: Ph C₂₂H₁₅F₃N₂ 380.36 Fully unsaturated imidazole; lacks sulfonyl/sulfanyl groups

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in the target compound enhances electron-withdrawing effects compared to methyl or chlorine substituents in analogues . This may improve binding affinity to hydrophobic enzyme pockets.
  • Sulfur-Containing Moieties : Sulfonyl and sulfanyl groups in the target compound and facilitate hydrogen bonding and disulfide bridge formation, unlike the purely aromatic derivatives in .

Comparison with Analogues :

  • Yield : Derivatives with electron-withdrawing groups (e.g., CF₃, Cl) typically exhibit lower yields (~60–70%) due to steric and electronic challenges, whereas methyl-substituted analogues achieve higher yields (~85%) .
  • Purification: The target compound and require column chromatography (e.g., dichloromethane/diethyl ether/methanol systems) for purification, while simpler analogues are isolated via recrystallization .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound
LogP (Calculated) 4.8 3.9 4.1 5.2
Aqueous Solubility (µg/mL) 12.5 28.7 35.2 8.4
Melting Point (°C) 158–160 142–144 135–137 210–212

Analysis :

  • The target compound’s higher logP (4.8 vs. 3.9–4.1 for ) reflects the strong hydrophobic contribution of the CF₃ group.
  • Lower solubility compared to is attributed to the bulky naphthalene-sulfonyl group.
  • The fully unsaturated imidazole exhibits higher melting points due to enhanced π-π stacking.

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